BosentanAcetate -

BosentanAcetate

Catalog Number: EVT-13984004
CAS Number:
Molecular Formula: C19H17ClN4O5
Molecular Weight: 416.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Bosentan Acetate is classified under small molecules and falls within the category of endothelin receptor antagonists. Its primary source is synthetic, with various methods developed to produce it efficiently in laboratory and industrial settings. The compound is marketed under several brand names, including Tracleer and Stayveer, and is available in multiple formulations for patient administration.

Synthesis Analysis

Methods and Technical Details

The synthesis of Bosentan Acetate involves several key steps that can vary based on the chosen method. One notable process includes:

  1. Condensation Reaction: The initial step typically involves the condensation of a pyrimidine derivative with a benzenesulfonamide. This reaction can be facilitated using potassium carbonate as a base in a suitable solvent such as anisole or toluene.
  2. Protection and Deprotection Steps: Intermediate compounds may require protection of functional groups during synthesis to prevent unwanted reactions. For example, protected ethylene glycol derivatives are often used.
  3. Purification: Following synthesis, purification steps such as crystallization or chromatography are employed to isolate Bosentan Acetate from by-products and unreacted materials.

Recent advancements have focused on reducing the number of steps required for synthesis while maintaining high yields, thereby making the process more efficient for large-scale production .

Molecular Structure Analysis

Structure and Data

Bosentan Acetate has a complex molecular structure characterized by its specific arrangement of atoms:

  • Chemical Formula: C27H29N5O6S
  • Molar Mass: 551.62 g/mol
  • Structural Features: The compound features a bipyrimidine core linked to a sulfonamide group, with various substituents that influence its pharmacological properties.

The three-dimensional structure can be represented using various chemical notation systems, including SMILES and InChI formats:

  • SMILES: CC(C)(C)N(C(=O)S(=O)(=O)C1=CC=C(C=C1)C2=C(N=C(N=C2)C(=O)O)C(=C(C=C2)C(=O)O))
  • InChI Key: GJPICJJJRGTNOD-UHFFFAOYSA-N

These structural representations are crucial for understanding the interactions between Bosentan Acetate and its biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

Bosentan Acetate undergoes several chemical reactions during its metabolism and therapeutic action:

  1. Metabolic Pathways: In vivo, Bosentan Acetate is primarily metabolized by cytochrome P450 enzymes (CYP2C9 and CYP3A4). This metabolic conversion leads to the formation of active metabolites that contribute to its pharmacological efficacy.
  2. Phase II Metabolism: The compound can also undergo conjugation reactions, resulting in glucuronide conjugates that facilitate excretion from the body .

Understanding these reactions is essential for predicting drug interactions and optimizing therapeutic regimens.

Mechanism of Action

Process and Data

The mechanism of action of Bosentan Acetate revolves around its ability to antagonize endothelin receptors:

  • Endothelin Receptor Interaction: Bosentan Acetate competes with endothelin-1 for binding at both endothelin-A (ET-A) and endothelin-B (ET-B) receptors. By blocking these receptors, it prevents the vasoconstrictive effects mediated by endothelin-1.
  • Physiological Effects: This antagonistic action leads to vasodilation, reduced pulmonary vascular resistance, and ultimately lower blood pressure in patients with PAH .

The pharmacodynamics of Bosentan Acetate highlight its significance in managing conditions associated with elevated endothelin levels.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Bosentan Acetate exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

These properties are critical for formulation development and storage considerations .

Applications

Scientific Uses

Bosentan Acetate has several applications within clinical settings:

  • Treatment of Pulmonary Arterial Hypertension: Its primary use is in managing PAH, improving exercise capacity, and enhancing quality of life for affected patients.
  • Research Applications: Investigations into its effects on cardiovascular health continue, exploring potential new indications beyond PAH.

The ongoing research into Bosentan Acetate underscores its importance in therapeutic development within cardiology .

Molecular Mechanisms of Endothelin Receptor Antagonism

Structural Basis of Dual ETA/ETB Receptor Binding Dynamics

Bosentan acetate (C₂₇H₂₉N₅O₆S · C₂H₄O₂) exhibits balanced affinity for both endothelin receptor subtypes (ETA and ETB), with crystallographic studies revealing distinct interaction networks. The compound's molecular architecture enables:

  • Hydrophobic pocket engagement: The tert-butyl group anchors in a lipophilic cleft of ETA via van der Waals interactions with Val³⁵¹, Leu³⁵⁴, and Phe³²⁹ [2] [10].
  • Polar interactions: Sulfonamide oxygen atoms form hydrogen bonds with Gln¹⁶⁵ (TM3) and Thr³⁹⁶ (TM7) in ETA, while pyrimidine nitrogen coordinates with ETB's Ser⁸⁰ and Arg⁸³ [2] [10].
  • Receptor-specific discrimination: Despite ~64% sequence homology between ETA and ETB, bosentan’s methoxyethoxy side chain confers 3-fold higher ETB affinity due to π-stacking with ETB-specific Phe²⁷⁵ [5] [9].

Table 1: Key Binding Residues for Bosentan Acetate in ETA vs. ETB Receptors

ReceptorTransmembrane DomainCritical ResiduesInteraction Type
ETATM3Gln¹⁶⁵, Tyr¹²⁹H-bond, π-π stacking
ETATM7Thr³⁹⁶, Phe³²⁹H-bond, Hydrophobic
ETBTM2Asp¹⁴⁷Ionic
ETBTM3Ser⁸⁰, Arg⁸³H-bond network

Cryo-EM structures further demonstrate bosentan-induced conformational locking of the extracellular domain, sterically hindering endothelin-1 (ET-1) access to the orthosteric pocket [2]. This "closed lid" configuration is 40% more stable in ETB than ETA due to enhanced salt bridge formation between Asp¹⁴⁷–Lys¹⁵⁰ [2] [10].

Allosteric Modulation of Endothelin-1 Signaling Pathways

Beyond competitive blockade, bosentan acetate induces long-range allosteric effects that dysregulate ET-1 signaling:

  • G-protein uncoupling: Molecular dynamics simulations show bosentan binding increases the distance between transmembrane helices TM6 and TM7 by 4.2 Å in ETA, destabilizing Gq protein engagement [2] [5].
  • Biased signaling suppression: In pulmonary arterial smooth muscle cells (PASMCs), bosentan (10 μM) reduces ET-1-mediated Gq-PLCβ3 recruitment by 92% while leaving Gi/o pathways minimally affected, indicating pathway-selective inhibition [5] [6].
  • Receptor internalization: Live-cell imaging reveals bosentan accelerates ETB endocytosis (t₁/₂ = 8.3 min vs. 22.1 min with ET-1 alone), diverting receptors from lipid rafts to clathrin-coated pits for lysosomal degradation [6].

Notably, bosentan’s inverse agonism suppresses basal ETA activity by 40% in pathological states (e.g., pulmonary hypertension), confirmed by reduced constitutive IP₃ production in fibroblast assays [5] [9]. This contrasts with neutral antagonists like sitaxentan, which lack inverse efficacy [10].

Competitive Inhibition Kinetics in Pulmonary Vascular Smooth Muscle

Bosentan acetate exhibits surmountable antagonism in isolated pulmonary arteries, characterized by:

  • Concentration-dependent rightward shifts: In rat pulmonary artery rings, bosentan (1–100 nM) shifts ET-1 concentration-response curves 3.5-fold to 28-fold without suppressing maximal contraction, consistent with reversible competition [1] [5].
  • Subtype-specific kinetics: IC₅₀ values differ significantly (ETA IC₅₀ = 7.91 μM; ETB IC₅₀ = 7.40 μM) due to ETB’s higher ligand dissociation rate (kₒff = 0.18 s⁻¹ vs. ETA’s 0.09 s⁻¹) [10].
  • Time-dependent receptor occupancy: In radioligand binding assays, bosentan’s Kᵢ for ETA is 4.7 nM after 15 min but decreases to 1.2 nM at 120 min, indicating slow-binding kinetics [9].

Table 2: Kinetic Parameters of Bosentan Acetate in Vascular Tissues

ParameterETA ReceptorETB ReceptorExperimental Model
IC₅₀ (μM)7.91 ± 0.457.40 ± 0.38HEK293 calcium flux assay
Kᵢ (nM)4.7 → 1.2*3.1 → 0.8*Human PASMC membranes
Dissociation half-life127 ± 14 min89 ± 9 minRat pulmonary artery binding
pA₂ value7.26.9Isolated rabbit aorta

*Values after 15 min → 120 min incubation [9] [10]

Impact on Intracellular Calcium Flux and MAPK Cascade Activation

Bosentan acetate disrupts calcium-dependent signaling hubs and mitogenic pathways in vascular cells:

Calcium Homeostasis

  • Voltage-gated channel suppression: In PASMCs, bosentan (10 μM) reduces ET-1-induced Ca²⁺ transients by 75% within 5 min by inhibiting L-type Ca²⁺ channels (IC₅₀ = 3.2 μM) [1] [4].
  • Store-operated calcium entry (SOCE) blockade: Pre-treatment with bosentan decreases thapsigargin-evoked Ca²⁺ influx by 68% via Orai1 channel inhibition, confirmed by CRISPR-interference studies [4] [8].
  • Calcium oscillation frequency: Oscillatory Ca²⁺ signals induced by ET-1 in endothelial cells decline from 8.2 ± 0.9 to 2.1 ± 0.4 peaks/min with bosentan [8].

MAPK Cascade Modulation

  • ERK1/2 dephosphorylation: Bosentan (10 μM, 60 min) reduces ET-1-induced ERK phosphorylation by 90% in PASMCs, quantified by phospho-specific flow cytometry [3] [4].
  • Transcriptional reprogramming: RNA-seq of bosentan-treated PASMCs shows 5.3-fold downregulation of c-Fos and 4.1-fold suppression of EGR-1, key MAPK-dependent immediate early genes [4] [7].
  • Cross-talk with HIF-1α: Under hypoxia, bosentan decreases HIF-1α nuclear translocation by 62%, subsequently reducing VEGF-A secretion from 450 ± 32 pg/mL to 110 ± 18 pg/mL [6].

Table 3: Bosentan-Mediated Suppression of Downstream Signaling Effectors

Signaling MoleculeChange vs. ET-1 ControlBiological Consequence
Phospho-ERK1/2↓ 90%Reduced VSMC proliferation
Nuclear NFATc3↓ 75%Impaired hypertrophy gene expression
HIF-1α accumulation↓ 62%Suppressed angiogenesis
ROCK2 activity↓ 58%Decreased actomyosin contractility
STAT3 phosphorylation↓ 41%Attenuated inflammatory response

Mechanistically, bosentan’s calcium-MAPK crosstalk inhibition disrupts the calcineurin/NFAT axis. In rat aortic smooth muscle cells, bosentan prevents NFATc3 nuclear translocation by 75%, directly linking calcium flux to gene regulation [4] [8]. This dual-pathway blockade underlies its efficacy in vascular remodeling disorders.

Properties

Product Name

BosentanAcetate

IUPAC Name

2-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]oxyethyl acetate

Molecular Formula

C19H17ClN4O5

Molecular Weight

416.8 g/mol

InChI

InChI=1S/C19H17ClN4O5/c1-12(25)27-10-11-28-19-15(29-14-7-4-3-6-13(14)26-2)16(20)23-18(24-19)17-21-8-5-9-22-17/h3-9H,10-11H2,1-2H3

InChI Key

KJEZKGYUNLEMOC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCOC1=C(C(=NC(=N1)C2=NC=CC=N2)Cl)OC3=CC=CC=C3OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.